Cas no 1490611-29-4 (4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile)

4-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile is a specialized organic compound featuring a pyridinone core with an amino substituent and a nitrile-functionalized side chain. Its structural design combines a reactive nitrile group with a sterically hindered dimethyl moiety, enhancing stability while retaining synthetic versatility. The 5-amino-2-oxopyridine moiety offers potential for further functionalization, making it valuable in pharmaceutical and agrochemical intermediates. The compound’s balanced reactivity and stability make it suitable for applications requiring controlled modifications under mild conditions. Its well-defined molecular architecture ensures consistency in synthetic pathways, supporting its use in targeted drug discovery and heterocyclic chemistry research.
4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile structure
1490611-29-4 structure
商品名:4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile
CAS番号:1490611-29-4
MF:C11H15N3O
メガワット:205.256302118301
CID:6220685
PubChem ID:65253486

4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile 化学的及び物理的性質

名前と識別子

    • 4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile
    • AKOS014588073
    • 1490611-29-4
    • CS-0304992
    • EN300-1106872
    • 4-(5-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylbutanenitrile
    • インチ: 1S/C11H15N3O/c1-11(2,8-12)5-6-14-7-9(13)3-4-10(14)15/h3-4,7H,5-6,13H2,1-2H3
    • InChIKey: QNIOBXDXQLZFBG-UHFFFAOYSA-N
    • ほほえんだ: O=C1C=CC(=CN1CCC(C#N)(C)C)N

計算された属性

  • せいみつぶんしりょう: 205.121512110g/mol
  • どういたいしつりょう: 205.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 371
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1106872-0.25g
4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile
1490611-29-4 95%
0.25g
$708.0 2023-10-27
Enamine
EN300-1106872-10.0g
4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile
1490611-29-4
10g
$3683.0 2023-06-10
Enamine
EN300-1106872-0.05g
4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile
1490611-29-4 95%
0.05g
$647.0 2023-10-27
Enamine
EN300-1106872-0.1g
4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile
1490611-29-4 95%
0.1g
$678.0 2023-10-27
Enamine
EN300-1106872-5.0g
4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile
1490611-29-4
5g
$2485.0 2023-06-10
Enamine
EN300-1106872-2.5g
4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile
1490611-29-4 95%
2.5g
$1509.0 2023-10-27
Enamine
EN300-1106872-0.5g
4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile
1490611-29-4 95%
0.5g
$739.0 2023-10-27
Enamine
EN300-1106872-1.0g
4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile
1490611-29-4
1g
$857.0 2023-06-10
Enamine
EN300-1106872-1g
4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile
1490611-29-4 95%
1g
$770.0 2023-10-27
Enamine
EN300-1106872-5g
4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile
1490611-29-4 95%
5g
$2235.0 2023-10-27

4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile 関連文献

4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrileに関する追加情報

4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile: A Comprehensive Overview

The compound 4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile (CAS No. 1490611-29-4) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of dihydropyridines, which are well-known for their role in drug development, particularly in the context of calcium channel blockers. The structure of this molecule is characterized by a dihydropyridine ring system with an amino group at position 5 and a nitrile group attached to a branched alkyl chain.

Recent studies have highlighted the importance of dihydropyridine derivatives in medicinal chemistry due to their ability to modulate ion channels and enzyme activities. The presence of the nitrile group in this compound adds another layer of functionality, potentially enhancing its bioactivity. Researchers have explored the synthesis of this compound through various methods, including multi-component reactions and stepwise synthesis, to optimize its yield and purity.

The dihydropyridine ring in this molecule is a key structural feature that contributes to its pharmacological activity. This ring system is known to interact with calcium channels, making it a valuable scaffold for developing drugs targeting cardiovascular diseases. The amino group at position 5 plays a critical role in stabilizing the molecule's conformation and enhancing its bioavailability.

Moreover, the nitrile group attached to the branched alkyl chain introduces electron-withdrawing effects, which can influence the molecule's reactivity and selectivity. This feature has been exploited in recent studies to design more potent and selective inhibitors for various therapeutic targets. The combination of these structural elements makes 4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile a promising candidate for further exploration in drug discovery.

In terms of synthesis, researchers have employed innovative strategies to construct this compound efficiently. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. Additionally, green chemistry principles have been integrated into the synthesis process to minimize environmental impact and improve sustainability.

Recent advancements in computational chemistry have also provided deeper insights into the molecular properties of this compound. Quantum mechanical calculations have been used to predict its electronic structure and reactivity, aiding in the design of more effective analogs. These computational tools have proven invaluable in understanding the relationship between the molecule's structure and its biological activity.

Furthermore, the dihydropyridine derivative has been investigated for its potential applications beyond traditional pharmaceuticals. For example, it has shown promise as a building block for advanced materials science applications due to its unique electronic properties. This versatility underscores the importance of continued research into this compound's properties and applications.

In conclusion, 4-(5-amino-2-oxo-1,2-dihydropyridin-1-yli)-

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